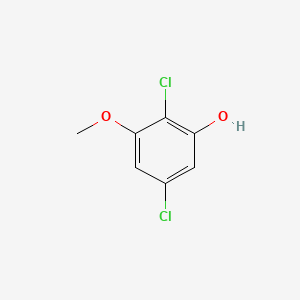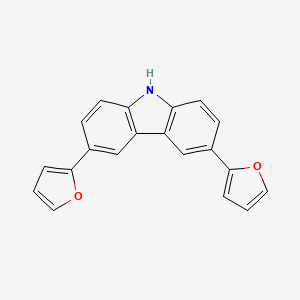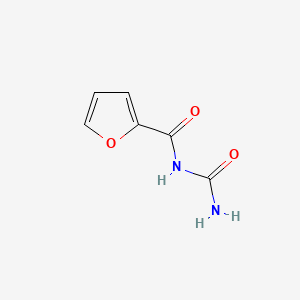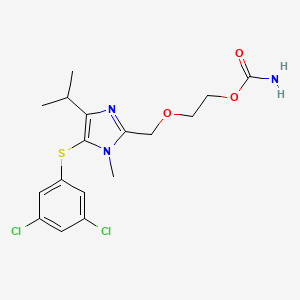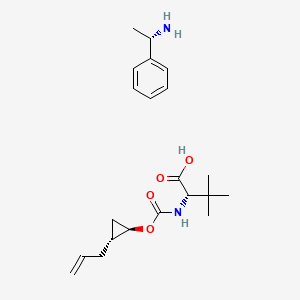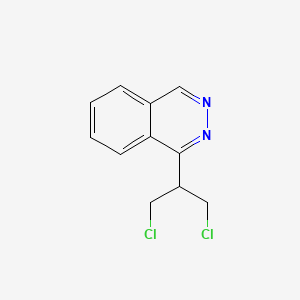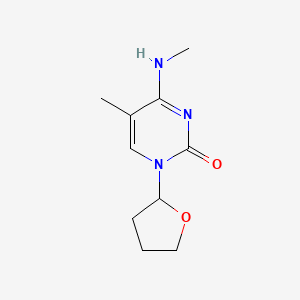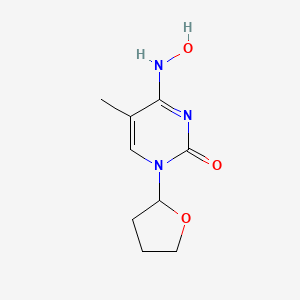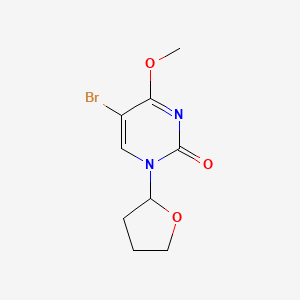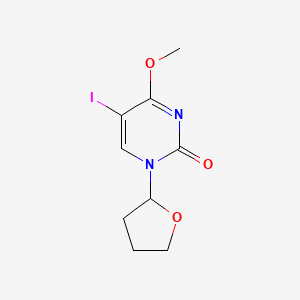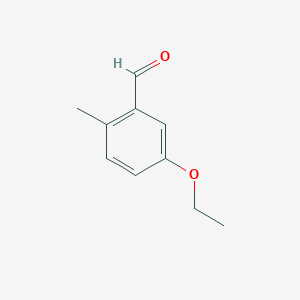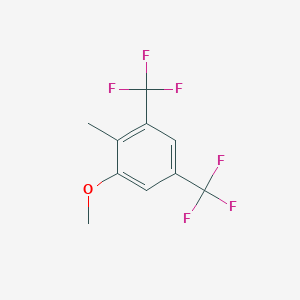
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene
Descripción general
Descripción
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene is a chemical compound with the CAS Number: 180134-13-8 . It has a molecular weight of 258.16 . The IUPAC name for this compound is 1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene is 1S/C10H8F6O/c1-5-7(10(14,15)16)3-6(9(11,12)13)4-8(5)17-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 175.5±40.0 °C at 760 mmHg . The vapor pressure is 1.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.5±3.0 kJ/mol . The flash point is 66.2±23.2 °C . The index of refraction is 1.400 .Aplicaciones Científicas De Investigación
Organic Synthesis
“1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene” is often used in organic synthesis . The presence of the trifluoromethyl groups can influence the reactivity of the compound, making it useful in a variety of synthetic applications.
Drug Development
Compounds with a -CF3 group, like “1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene”, have been found to improve drug potency. This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Preparation of Electrophilic Organic and Organometallic Cations
The compound has been used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion, which is a stabilizing counterion for highly electrophilic organic and organometallic cations .
Sonogashira Coupling
“1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene” has been used in Sonogashira coupling to provide mono-aryl-end-capped masked hexayne .
Safety and Hazards
Propiedades
IUPAC Name |
1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5-7(10(14,15)16)3-6(9(11,12)13)4-8(5)17-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONITQGJROZTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



